

comparing biological activity of 3-(Azepan-1-yl)propanoic acid hydrochloride analogs

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Compound of Interest

Compound Name: 3-(Azepan-1-yl)propanoic acid hydrochloride

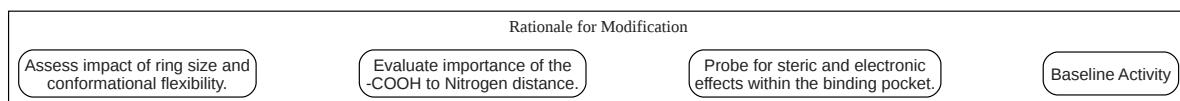
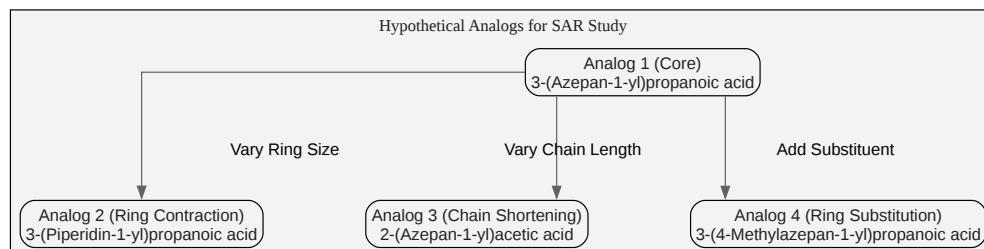
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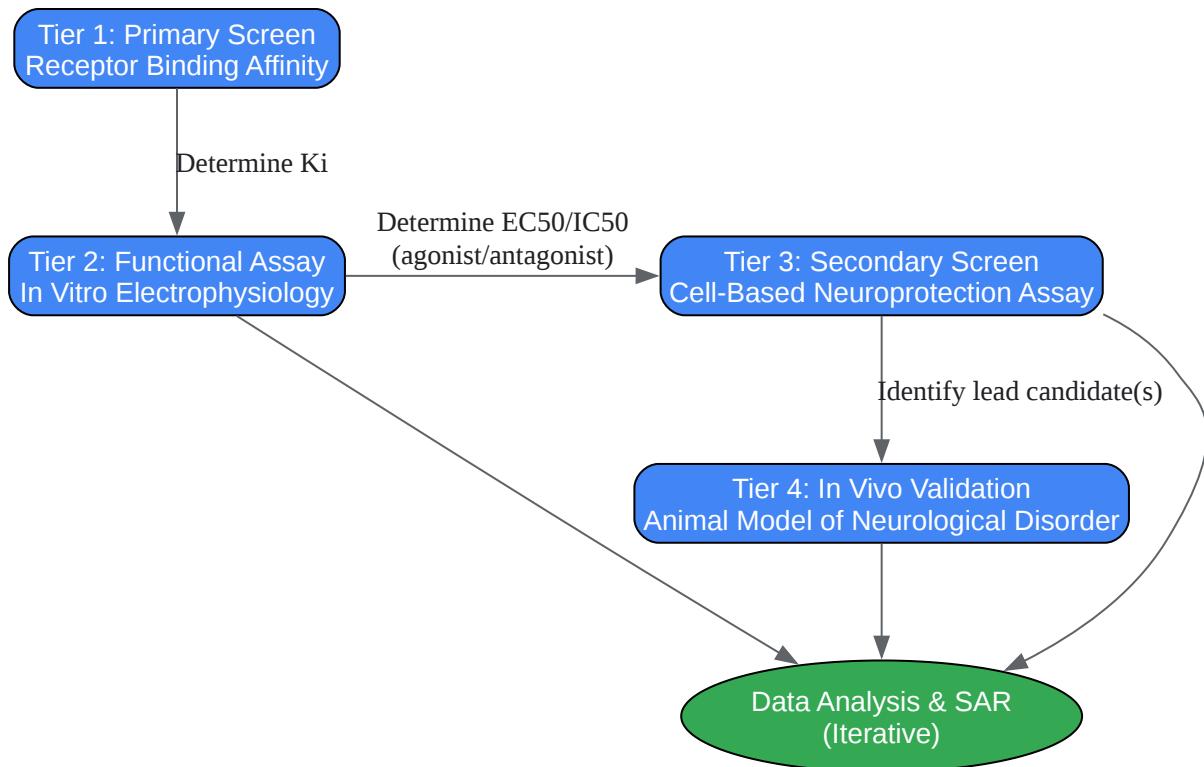
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The Core Scaffold and Rationale for Analog Design

The core molecule, 3-(Azepan-1-yl)propanoic acid, combines a basic nitrogen within the azepane ring with a carboxylic acid group, making it a zwitterionic compound at physiological pH. This structure bears a resemblance to γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS. The distance between the amine and the carboxylic acid is a key determinant for GABA receptor affinity. Therefore, a logical starting point for investigating the biological activity of this scaffold is its potential interaction with GABA receptors, specifically the ionotropic GABA-A receptors.[8]

To explore the SAR of this chemical series, we propose the synthesis and evaluation of the following four analogs. The selection is based on systematically probing the contributions of ring size, substituent effects, and the linker length between the key functional groups.





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